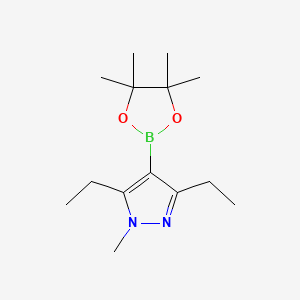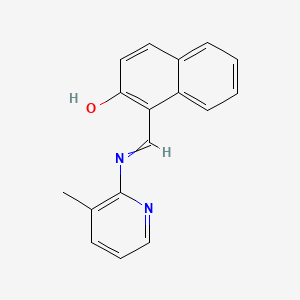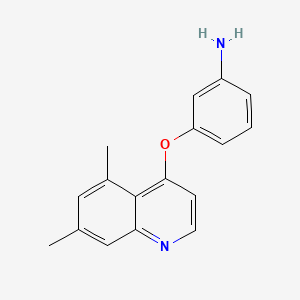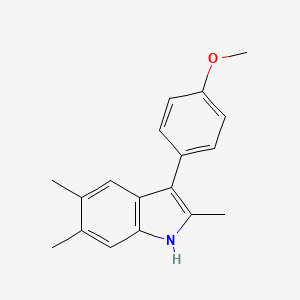
3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxyphenyl group attached to the indole core, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of an indole derivative followed by methylation and methoxylation reactions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting antidepressant properties .
相似化合物的比较
Similar Compounds
- 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
属性
分子式 |
C18H19NO |
|---|---|
分子量 |
265.3 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-2,5,6-trimethyl-1H-indole |
InChI |
InChI=1S/C18H19NO/c1-11-9-16-17(10-12(11)2)19-13(3)18(16)14-5-7-15(20-4)8-6-14/h5-10,19H,1-4H3 |
InChI 键 |
IXYUVITVFPOFJT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)NC(=C2C3=CC=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



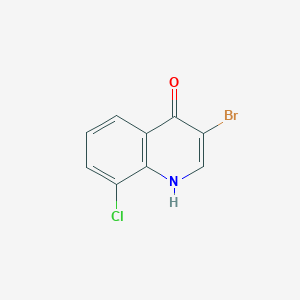
![3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11855946.png)

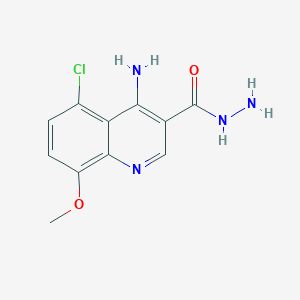

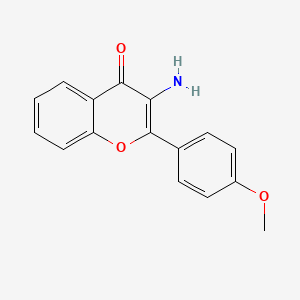
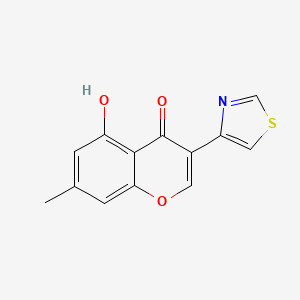
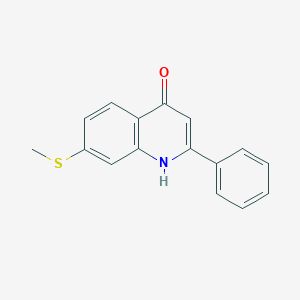
![6-Bromo-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11855976.png)
